N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
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Overview
Description
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines the indole nucleus with a triazine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves a multi-step process. One common method starts with the preparation of the 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol by refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid . This intermediate is then reacted with various aldehydes, including 2,3-dimethoxybenzaldehyde, under acidic conditions to form the desired Schiff base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form new Schiff bases or other condensation products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA through intercalation or groove binding, leading to conformational changes that affect DNA replication and transcription . Additionally, it can interact with proteins, altering their structure and function, which may contribute to its biological activities .
Comparison with Similar Compounds
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine can be compared with other indole derivatives and triazine-containing compounds:
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole nucleus but differ in their biological activities and applications.
Triazine Compounds: Similar compounds like 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol and its derivatives exhibit different chemical reactivities and biological properties.
The uniqueness of this compound lies in its combined indole and triazine structure, which imparts a distinct set of chemical and biological properties that are not observed in simpler indole or triazine compounds.
Properties
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-4-12-8-9-15-14(10-12)17-19(22-15)23-20(26-24-17)25-21-11-13-6-5-7-16(27-2)18(13)28-3/h5-11H,4H2,1-3H3,(H2,22,23,25,26)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEZCNJCSKXQER-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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